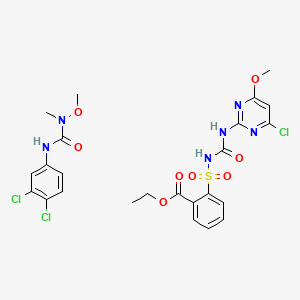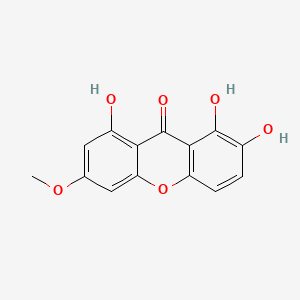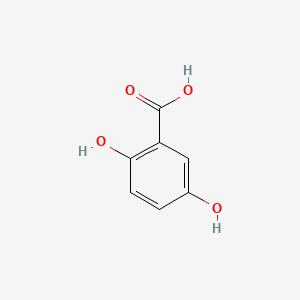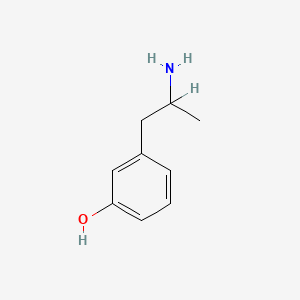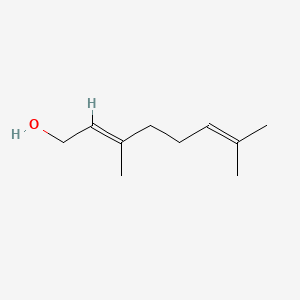
Gilvocarcin V
Overview
Description
Gilvocarcin V is an antitumor agent and an antibiotic which is active against Gram-positive bacteria . It is produced by the bacterium Streptomyces griseoflavus and other Streptomyces bacteria . It is a strong inhibitor of DNA synthesis .
Synthesis Analysis
The total synthesis of Gilvocarcin V has been achieved in 13 steps . The sequence features a stereoselective α-C-glycosylation reaction for the union of protected carbohydrate and naphthol .Molecular Structure Analysis
Gilvocarcin V has a benzonaphtopyran-one system, to which the furanose moiety is linked through a C-C glycosyl bond .Chemical Reactions Analysis
The biosynthesis of Gilvocarcin V contains many intriguing steps, including an oxidative rearrangement, the C-glycosylation, and the generation of a vinyl side chain . These steps all contribute to structural elements of the drug, which are essential for its biological activity .Physical And Chemical Properties Analysis
Gilvocarcin V has the molecular formula C27H26O9 . Its absorption and emission properties have been characterized in different solvents .Scientific Research Applications
Antitumor Agent
Gilvocarcin V is primarily recognized for its antitumor activity . It is produced by the bacterium Streptomyces griseoflavus and has shown excellent results in inhibiting tumor growth with remarkably low toxicity levels .
Antibiotic Properties
Apart from its antitumor effects, Gilvocarcin V also acts as an antibiotic that is active against Gram-positive bacteria, making it a valuable agent in the treatment of bacterial infections .
DNA Synthesis Inhibition
This compound is a strong inhibitor of DNA synthesis , which is a crucial process for cell replication. By inhibiting this process, Gilvocarcin V can prevent the proliferation of cancer cells .
Mechanism of Action
Target of Action
Gilvocarcin V is an antitumor agent and an antibiotic which is active against Gram-positive bacteria . The primary targets of Gilvocarcin V are DNA and histone H3 . DNA is the molecule that carries most of the genetic instructions used in the development, functioning, and reproduction of all known living organisms. Histone H3 is one of the five main histone proteins involved in the structure of chromatin in eukaryotic cells .
Mode of Action
Gilvocarcin V interacts with its targets by intercalating into the DNA . Upon photoactivation by near-UV light, the C8 vinyl group of Gilvocarcin V forms a [2+2] cycloadduct with thymine residues of double-stranded DNA . This results in the inhibition of DNA synthesis . Additionally, photoactivated Gilvocarcin V can selectively cross-link DNA and the phosphorylated form of histone H3 .
Biochemical Pathways
The interaction of Gilvocarcin V with DNA and histone H3 affects the DNA replication process . By inhibiting DNA synthesis, it disrupts the normal cell cycle, leading to cell death . The exact biochemical pathways affected by Gilvocarcin V are still under investigation.
Pharmacokinetics
The presence of a carbohydrate moiety on an intercalating chromophore like gilvocarcin v contributes positively and significantly to the binding association with dna . This suggests that the carbohydrate moiety may play a role in the compound’s bioavailability.
Result of Action
The result of Gilvocarcin V’s action is the inhibition of DNA synthesis, which leads to cell cycle arrest and ultimately induces programmed cell death . This makes Gilvocarcin V a potent antitumor agent.
Action Environment
The action of Gilvocarcin V is influenced by environmental factors such as light. The compound needs to be photoactivated by near-UV light to interact with its targets . Therefore, the efficacy and stability of Gilvocarcin V can be influenced by the presence or absence of appropriate light conditions.
Future Directions
The cloning and characterization of the gilvocarcin gene cluster from S. griseoflavus Gö 3592, and its heterologous expression in a foreign host (S. lividans) provides insights regarding the biosynthesis of Gilvocarcin V and lays the foundation for the detailed studies of its intriguing biosynthetic steps . This could possibly lead to the generation of Gilvocarcin analogues with improved biological activities through combinatorial biosynthesis .
properties
IUPAC Name |
4-[3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O9/c1-5-12-8-15-19(17(9-12)33-3)14-10-18(34-4)21-16(29)7-6-13(20(21)25(14)36-27(15)32)26-23(31)22(30)24(35-26)11(2)28/h5-11,22-24,26,28-31H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWHINLKQMCRON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80999069 | |
| Record name | 1,4-Anhydro-6-deoxy-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80999069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3,4-Dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one | |
CAS RN |
77879-90-4 | |
| Record name | Gilvocarcin V | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Gilvocarcin V | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Anhydro-6-deoxy-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80999069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





